molecular formula C17H21FN2O2S B2569851 N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide CAS No. 954060-38-9

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide

Cat. No.: B2569851
CAS No.: 954060-38-9
M. Wt: 336.43
InChI Key: GJEZCFWSUFFVJO-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a fluorobenzene ring, with a dimethylamino group on the phenylpropyl chain

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2S/c1-20(2)15-11-9-14(10-12-15)6-5-13-19-23(21,22)17-8-4-3-7-16(17)18/h3-4,7-12,19H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEZCFWSUFFVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 3-(4-(dimethylamino)phenyl)propylamine. This can be achieved by the reaction of 4-(dimethylamino)benzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene.

    Sulfonamide Formation: The intermediate amine is then reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the desired sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale synthesis of intermediates: Using continuous flow reactors to ensure consistent quality and yield.

    Optimization of reaction conditions: Employing automated systems to control temperature, pressure, and reagent addition rates.

    Purification: Utilizing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is often conducted in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction. Common solvents include dichloromethane, with optimal temperatures ranging from 0-25°C to achieve high yields and purity.

Chemical Properties:

  • Molecular Formula: C₁₁H₁₇FN₂O₂S
  • Molecular Weight: 260.33 g/mol
  • CAS Number: 321716-95-4

This compound exhibits its biological activity through interaction with specific molecular targets, primarily enzymes and receptors. The compound's mechanism involves:

  • Enzyme Inhibition: It can inhibit various enzymes, thereby modulating biochemical pathways.
  • Receptor Modulation: The compound may bind to receptors, altering their activity and affecting signal transduction pathways.

This modulation can lead to significant biological effects, including potential therapeutic benefits in treating diseases such as cancer and neurodegenerative disorders.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines. A study demonstrated that derivatives of similar sulfonamide compounds exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that structural modifications could enhance efficacy compared to standard treatments like bleomycin .

Neuroprotective Effects

Research indicates that compounds structurally related to this compound may possess neuroprotective properties. These compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. By inhibiting AChE, these compounds potentially improve cognitive function by increasing acetylcholine levels in the brain .

Case Studies

  • Cytotoxicity Assessment:
    • A study assessed the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. This compound showed promising results, leading to a significant reduction in cell viability at specific concentrations.
  • Neuroprotective Studies:
    • In vivo studies demonstrated that related compounds improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta aggregation and enhancing synaptic plasticity.

Comparative Analysis

Compound NameStructureBiological ActivityReference
This compoundStructureAnticancer, Neuroprotective
N-[3-(dimethylamino)propyl]methacrylamide-Moderate cytotoxicity
N-[3-(dimethylamino)propyl]acetamide-Limited anticancer effects

Q & A

Q. What are the optimal synthetic routes for N-(3-(4-(dimethylamino)phenyl)propyl)-2-fluorobenzenesulfonamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine under basic conditions. For example, and describe reactions using 4 M HCl/dioxane to protonate tertiary amines, yielding aminium chloride intermediates. Key steps include:
  • Step 1 : Reacting 2-fluorobenzenesulfonyl chloride with 3-(4-(dimethylamino)phenyl)propylamine in a polar aprotic solvent (e.g., DCM) with a base (e.g., triethylamine) to form the sulfonamide bond.
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
  • Characterization : Use 1H^1H-NMR to confirm the integration of aromatic protons (6.8–7.8 ppm) and dimethylamino groups (2.2–2.4 ppm). 13C^{13}C-NMR can verify sulfonamide carbonyl signals (~135–140 ppm). HRMS (+ESI) provides molecular ion validation .

Q. How can structural characterization techniques validate the identity of this compound?

  • Methodological Answer : A multi-technique approach ensures structural fidelity:
  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., fluorine-induced deshielding in aromatic regions). 19F^{19}F-NMR (if available) confirms the fluorine substituent’s position.
  • IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm1^{-1}) and N–H bends (~3300 cm1^{-1}).
  • Mass Spectrometry : HRMS (+ESI) confirms the molecular formula (e.g., [M+H]+^+ for C17_{17}H20_{20}FN2_2O2_2S: expected m/z 351.12).
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies are effective for identifying and characterizing polymorphic forms of this sulfonamide?

  • Methodological Answer : Polymorph screening involves:
  • Crystallization Trials : Use solvent/antisolvent systems (e.g., ethanol/water) under varying temperatures.
  • X-Ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding motifs (e.g., sulfonamide N–H···O interactions).
  • Differential Scanning Calorimetry (DSC) : Detect melting points and phase transitions.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which impacts stability.
    highlights crystalline form characterization for a structurally related compound, emphasizing the role of XRD in identifying lattice parameters .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer : SAR studies require systematic variation of substituents:
  • Fluorine Position : Compare 2-fluoro vs. 3-fluoro analogs (synthesized via regioselective sulfonylation) to assess electronic effects on target binding.
  • Alkyl Chain Length : Modify the propyl linker to ethyl or butyl chains to evaluate steric effects (see for chain-length-dependent antibacterial activity).
  • Biological Assays : Test analogs in enzyme inhibition (e.g., acetylcholinesterase) or antimicrobial assays (e.g., MIC against S. aureus), referencing protocols in and .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like Bcl-xL (see for scaffold-based strategies) .

Q. What experimental designs are critical for assessing this compound’s potential as an anti-biofilm agent?

  • Methodological Answer : Anti-biofilm studies should include:
  • Biofilm Formation Assay : Use microtiter plates with crystal violet staining to quantify biofilm biomass reduction ().
  • Resazurin Viability Assay : Measure metabolic activity of planktonic vs. biofilm-embedded cells.
  • Confocal Microscopy : Visualize biofilm architecture disruption using fluorescent dyes (e.g., SYTO 9/propidium iodide).
  • Synergy Testing : Combine with antibiotics (e.g., ciprofloxacin) to determine fractional inhibitory concentration indices (FICI) .

Q. How can analytical methods (e.g., HPLC) be validated for purity assessment and stability testing?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • HPLC Conditions : Use a C18 column, mobile phase (acetonitrile/0.1% TFA in water), UV detection at 254 nm.
  • Linearity : Prepare calibration curves (1–100 µg/mL) with R2^2 ≥0.995.
  • Precision : Intra-day/inter-day RSD <2%.
  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products ( references nitrobenzene sulfonamide stability) .

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